Cas no 852679-35-7 (1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine)

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a specialized heterocyclic compound featuring a sulfonyl-linked chloropyridine moiety and a trifluoromethyl-substituted pyridine ring connected via a piperazine core. Its structural complexity offers unique reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The chloropyridine and trifluoromethyl groups enhance electrophilic character and metabolic stability, while the piperazine linker provides conformational flexibility for target interactions. This compound is particularly useful in the development of bioactive molecules, serving as a key intermediate in synthesizing potential enzyme inhibitors or receptor modulators. Its well-defined synthetic route and high purity ensure reproducibility in research applications.
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine structure
852679-35-7 structure
Product Name:1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No:852679-35-7
MF:C15H14ClF3N4O2S
MW:406.810471057892
CID:5946733
PubChem ID:4842649
Update Time:2025-05-24

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(6-chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
    • Z45487268
    • EN300-26607665
    • 852679-35-7
    • AKOS034369063
    • 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
    • Inchi: 1S/C15H14ClF3N4O2S/c16-13-3-2-12(10-20-13)26(24,25)23-7-5-22(6-8-23)14-4-1-11(9-21-14)15(17,18)19/h1-4,9-10H,5-8H2
    • InChI Key: BQIFKVRHJHRUMR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(N1CCN(C2C=CC(C(F)(F)F)=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 406.0478091g/mol
  • Monoisotopic Mass: 406.0478091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 74.8Ų

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607665-0.05g
1-[(6-chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
852679-35-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Professional Introduction to 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 852679-35-7)

1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine] is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 852679-35-7, represents a sophisticated molecular structure designed to interact with biological targets in novel and effective ways. The combination of pyridine rings, sulfonyl groups, and piperazine moieties creates a framework that is both structurally intriguing and biologically relevant.

The< b>6-Chloropyridin-3-yl moiety in the molecule introduces a chlorine substituent at the 6-position of a pyridine ring, which is known to enhance binding affinity and selectivity in drug design. This chlorinated pyridine segment is particularly valuable in medicinal chemistry due to its ability to modulate electronic properties and engage with specific protein targets. The sulfonyl group, positioned at the 3-position of the pyridine ring, further contributes to the compound's pharmacophoric features by providing a strong hydrogen bond acceptor capability. This moiety is widely recognized for its role in enhancing drug-receptor interactions and improving metabolic stability.

The second pyridine ring, characterized by the 5-(trifluoromethyl)pyridin-2-yl substituent, adds another layer of complexity to the molecular structure. The trifluoromethyl group at the 5-position introduces electron-withdrawing effects, which can influence the compound's solubility, lipophilicity, and overall bioavailability. Additionally, the presence of this group often enhances metabolic stability and resistance to enzymatic degradation. The piperazine ring at the 4-position serves as a crucial pharmacophoric element, providing a secondary amine environment that can interact with various biological targets, including enzymes and receptors involved in neurological and cardiovascular processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of this compound more deeply. Studies have demonstrated that the unique arrangement of functional groups in 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine makes it an excellent candidate for developing novel therapeutic agents. Specifically, its ability to modulate neurotransmitter systems has been highlighted in preclinical studies, suggesting its potential use in treating neurological disorders such as depression, anxiety, and Parkinson's disease.

The pharmacological profile of this compound has been further investigated through high-throughput screening (HTS) campaigns and structure-based drug design approaches. These efforts have revealed that it exhibits significant binding affinity for certain serotonin receptors, which are implicated in mood regulation and cognitive function. Moreover, preliminary data suggest that it may also interact with dopamine receptors, making it a promising candidate for exploring new treatment strategies for neurodegenerative diseases.

In addition to its potential in neurological applications, 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has shown promise in other therapeutic areas. For instance, its structural features have been leveraged in designing compounds that target inflammatory pathways, making it relevant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to engage with multiple biological targets underscores its versatility as a pharmacological tool.

The synthesis of this complex molecule presents unique challenges due to its intricate structure. However, recent innovations in synthetic methodology have made it more feasible to produce high-purity samples for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired pyridine-based framework efficiently. These advancements have not only facilitated access to this compound but also opened up new avenues for exploring related analogs with optimized pharmacological properties.

Ongoing research is focused on elucidating the detailed mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine at both molecular and cellular levels. Understanding how this compound interacts with biological targets will provide critical insights into its therapeutic potential and help guide future drug development efforts. Additionally, studies are being conducted to assess its safety profile and pharmacokinetic properties through rigorous preclinical testing protocols.

The integration of artificial intelligence (AI) and machine learning (ML) techniques has significantly accelerated the process of identifying promising drug candidates like this one. By leveraging vast datasets and sophisticated algorithms, researchers can predict how different molecular structures will behave biologically with remarkable accuracy. This approach has already led to several breakthroughs in identifying novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-[5-(trifluoromethyl)pyridin-2-y]l]piperazine (CAS No. 852679-35-7) represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture positions it as a versatile tool for developing innovative treatments across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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